Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride
Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride
Executive Summary
In the rapidly evolving landscape of modern drug discovery, bifunctional building blocks are the cornerstone of modular chemical synthesis. 2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride (CAS: 1211452-06-0) has emerged as a highly versatile, conformationally restricted scaffold. Featuring a piperidine core substituted with a primary amine and an acetic acid moiety, this compound is increasingly utilized in the development of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and highly helical peptidomimetics[1].
This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and field-proven synthetic protocols, designed to empower researchers with the mechanistic understanding required to deploy this molecule effectively.
Structural Dynamics and Physicochemical Profiling
Molecular Architecture and Zwitterionic Behavior
The free base of 2-(4-Aminopiperidin-1-yl)acetic acid is a zwitterion, possessing both a basic primary amine (pKa ~10.4) and an acidic carboxylic acid (pKa ~2.5)[2]. If left in its free base form, the molecule is susceptible to intermolecular condensation (auto-polymerization) over time.
Causality in Formulation: The commercial formulation of this compound as a hydrochloride salt is a deliberate, self-validating design choice. The HCl salt protonates the primary amine, rendering it non-nucleophilic during storage. This prevents degradation, ensures a prolonged shelf-life, and dramatically enhances its solubility in aqueous buffers and polar aprotic solvents (e.g., DMSO, DMF), which are standard in pharmaceutical synthesis[3].
Quantitative Physicochemical Data
The following table summarizes the core quantitative parameters critical for reaction planning and formulation.
| Property | Value / Description | Experimental Implication |
| CAS Number | 1211452-06-0 | Primary identifier for procurement and regulatory logging. |
| Molecular Formula | C₇H₁₄N₂O₂ · HCl | Requires accounting for the HCl equivalent during stoichiometric calculations. |
| Molecular Weight | 194.66 g/mol (Salt) / 158.20 g/mol (Base) | Mass spectrometry will detect the free base[M+H]⁺ at m/z 159.1. |
| Appearance | White to off-white solid | Visual indicator of purity; discoloration implies oxidative degradation. |
| Solubility Profile | Soluble in H₂O, DMSO, DMF; Insoluble in Hexanes | Ideal for polar phase reactions; requires phase-switching for organic extraction. |
Application in Targeted Protein Degradation (PROTACs)
Historically, PROTAC linkers relied heavily on flexible polyethylene glycol (PEG) or aliphatic chains. However, highly flexible linkers incur a massive entropic penalty upon the formation of the ternary complex (Target Protein – PROTAC – E3 Ligase).
The Piperidine Advantage: Incorporating the rigid piperidine scaffold of 2-(4-Aminopiperidin-1-yl)acetic acid restricts the conformational degrees of freedom. This rigidity pre-organizes the PROTAC into a favorable 3D orientation, reducing the entropic cost of binding. Furthermore, the piperidine core offers superior metabolic stability against oxidative cleavage (e.g., via Cytochrome P450 enzymes) compared to linear aliphatic chains ([4],[5]).
Fig 1. Ternary complex formation utilizing the rigid piperidine linker to bridge POI and E3 ligase.
Analytical Characterization: A Self-Validating Approach
To ensure trustworthiness in synthetic workflows, analytical protocols must be designed to overcome the inherent challenges of zwitterionic molecules.
| Analytical Technique | Parameter / Condition | Expected Observation | Causality / Rationale |
| LC-MS (ESI+) | Mobile Phase: 0.1% HFBA in H₂O/MeCN | [M+H]⁺ at m/z 159.1 | Heptafluorobutyric acid (HFBA) acts as an ion-pairing agent, increasing the retention of the highly polar zwitterion on a standard C18 column. |
| ¹H-NMR | Solvent: D₂O (Reference: TSP) | Singlet ~3.2 ppm | D₂O exchanges the amine/acid protons. The acetic acid methylene protons appear as a distinct singlet, validating N-alkylation of the core. |
Experimental Methodologies: Synthetic Workflows
The bifunctional nature of 2-(4-Aminopiperidin-1-yl)acetic acid allows for orthogonal coupling strategies. Below is a field-proven, self-validating protocol for chemoselective amidation of the primary amine.
Protocol: Chemoselective Amidation via the Primary Amine
Objective: Couple a target ligand (containing a free carboxylic acid) to the C4-primary amine of the piperidine building block, leaving the linker's carboxylic acid free for subsequent E3-ligase ligand attachment.
Mechanistic Rationale (Causality): The primary amine at C4 is significantly more nucleophilic and less sterically hindered than the tertiary piperidine nitrogen. To maximize yield and prevent epimerization of the target ligand, HATU is selected over EDC/NHS due to its superior kinetics.
Step-by-Step Procedure:
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Activation: Dissolve the carboxylic acid partner (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
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Causality Check: Why 3.0 equivalents of DIPEA? One equivalent activates the acid, the second neutralizes the HCl salt of the piperidine linker, and the third maintains the basic environment (pH > 8.0) necessary to keep the primary amine deprotonated and nucleophilic.
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Coupling: Stir the activation mixture for 10 minutes at room temperature. Cool to 0 °C, then add 2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride (1.0 eq) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.
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In-Process Validation: Monitor the reaction via LC-MS. The system is self-validating: the reaction is deemed complete when the mass of the activated ester disappears, replaced entirely by the product mass (M + Linker - H₂O).
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Purification: Quench the reaction with LC-MS grade water. Purify the crude mixture via preparative HPLC (C18 column) using a gradient of H₂O/MeCN containing 0.1% Formic Acid.
Fig 2. Self-validating workflow for amide coupling utilizing the primary amine of the piperidine core.
Handling, Storage, and Safety
Due to the presence of the hydrochloride salt, the compound exhibits hygroscopic tendencies.
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Storage: Store at room temperature (or 2-8 °C for extended periods) in a tightly sealed container[6].
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Atmosphere: Maintain under an inert atmosphere (Argon or Nitrogen) to prevent moisture absorption, which can complicate stoichiometric weighing and lead to hydrolysis of sensitive coupling reagents during downstream synthesis ([2]).
References
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DiVA Portal - Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs). Retrieved from:[Link]
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LookChem - 4-Aminopiperidine Chemical Properties and Pharmaceutical Building Block Applications. Retrieved from:[Link]
Sources
- 1. CAS 40951-39-1: 4-Aminopiperidine-4-carboxylic acid [cymitquimica.com]
- 2. Cas 13035-19-3,4-Aminopiperidine | lookchem [lookchem.com]
- 3. 2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride CAS#: 1211452-06-0 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. diva-portal.org [diva-portal.org]
- 6. 2-(4-Aminopiperidin-1-yl)acetic acid hydrochloride | 1211452-06-0 [chemicalbook.com]
